molecular formula C23H21N3O2S2 B6417080 N-benzyl-2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 332882-86-7

N-benzyl-2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B6417080
CAS No.: 332882-86-7
M. Wt: 435.6 g/mol
InChI Key: LCUKDIPUBCGSLT-UHFFFAOYSA-N
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Description

N-benzyl-2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H21N3O2S2 and its molecular weight is 435.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-benzyl-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is 435.10751927 g/mol and the complexity rating of the compound is 659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-benzyl-2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

The molecular formula of this compound is C23H21N3O2S2 with a molar mass of 435.56 g/mol. The compound features a thieno[2,3-d]pyrimidine core structure which is known for its diverse biological properties.

PropertyValue
Molecular Formula C23H21N3O2S2
CAS Number 332882-86-7
Molar Mass 435.56 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. N-benzyl derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, a study showed that compounds similar to N-benzyl-thienopyrimidine exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial potential .

Anticancer Activity

The anticancer potential of N-benzyl derivatives has been explored through various molecular docking studies and in vitro assays. For example, the compound was evaluated for its inhibitory effects on EGFR tyrosine kinase, a critical target in cancer therapy. Molecular docking studies indicated strong binding affinity to the active site of EGFR . Additionally, cell viability assays conducted on human colon (HT29) and prostate cancer (DU145) cell lines revealed that the compound significantly reduced cell proliferation rates .

Case Studies

  • In Vitro Anticancer Study :
    • Objective : To assess the anticancer effects on HT29 and DU145 cell lines.
    • Methodology : MTT assay was employed to evaluate cell viability.
    • Results : The compound exhibited IC50 values comparable to established anticancer agents like Erlotinib, indicating potential as an effective therapeutic candidate.
  • Antimicrobial Efficacy :
    • Objective : To determine the antimicrobial spectrum against various bacterial strains.
    • Methodology : Disc diffusion method was used for susceptibility testing.
    • Results : Notable inhibition zones were observed against both Gram-positive and Gram-negative bacteria, supporting its use as a broad-spectrum antimicrobial agent .

Properties

IUPAC Name

N-benzyl-2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-15-16(2)30-21-20(15)22(28)26(18-11-7-4-8-12-18)23(25-21)29-14-19(27)24-13-17-9-5-3-6-10-17/h3-12H,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUKDIPUBCGSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NCC3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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